molecular formula C12H8FNO3 B13975331 2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate

2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate

Cat. No.: B13975331
M. Wt: 233.19 g/mol
InChI Key: HSVCYMYXCVETLA-UHFFFAOYSA-N
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Description

2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate is a chemical compound with the molecular formula C12H8FNO3 and a molecular weight of 233.2 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carboxyl group and a fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate typically involves the reaction of 4-fluorobenzaldehyde with malonic acid and ammonium acetate in the presence of a suitable catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyridine ring . The reaction conditions generally include heating the reaction mixture to a temperature of around 100°C for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H8FNO3

Molecular Weight

233.19 g/mol

IUPAC Name

6-(4-fluorophenyl)-1-oxidopyridin-1-ium-2-carboxylic acid

InChI

InChI=1S/C12H8FNO3/c13-9-6-4-8(5-7-9)10-2-1-3-11(12(15)16)14(10)17/h1-7H,(H,15,16)

InChI Key

HSVCYMYXCVETLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=[N+](C(=C1)C(=O)O)[O-])C2=CC=C(C=C2)F

Origin of Product

United States

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